PP30

概述

描述

PP30 is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable target for drug discovery and development .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PP30 typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include various amines, acids, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

化学反应分析

Types of Reactions

PP30 undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

科学研究应用

PP30 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry: Used in the development of new materials with unique properties

作用机制

The mechanism of action of PP30 involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to the inhibition of cell growth and proliferation. This makes it a promising candidate for the development of new anticancer therapies .

相似化合物的比较

Similar Compounds

5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine: Another pyrazolo[3,4-d]pyrimidine derivative with similar biological activity.

PP242: A potent and selective mTOR inhibitor with a similar core structure.

INK128: A TORC1/2 inhibitor with broad oral antitumor activity.

Uniqueness

What sets PP30 apart is its unique combination of functional groups, which allows it to interact with multiple molecular targets. This versatility makes it a valuable compound for drug discovery and development .

常见问题

Basic Research Questions

Q. How can I formulate a focused research question for studying PP30’s biochemical properties?

- Use the P-E/I-C-O framework to structure your question: define the Population (e.g., cell lines, animal models), Exposure/Intervention (this compound dosage or application method), Comparison/Control (baseline or alternative compounds), and Outcome (e.g., toxicity, efficacy). For example: "How does this compound exposure (E) affect mitochondrial function (O) in human hepatocytes (P) compared to standard treatment (C)?" .

- Ensure feasibility by aligning with accessible data and experimental tools (e.g., spectroscopy for purity analysis) .

Q. What are the minimal experimental details required to ensure reproducibility in this compound synthesis?

- Document reagents, protocols, and characterization methods (e.g., NMR, HPLC). Include supplier details (city/country) and purity thresholds for raw materials .

- For novel synthesis, provide spectral data and purity metrics in the main text; supplemental files should contain raw datasets and replication steps .

Q. How do I design a literature review to identify gaps in this compound research?

- Prioritize peer-reviewed studies using databases like PubMed or Web of Science. Focus on contradictions in reported outcomes (e.g., this compound’s dual role as an agonist/antagonist) and methodological variations (e.g., solvent choices affecting stability) .

- Use tools like Semrush or Google’s 'People Also Ask' to map frequently overlooked topics (e.g., long-term stability of this compound derivatives) .

Advanced Research Questions

Q. How should I resolve contradictions in this compound’s reported mechanism of action across studies?

- Conduct meta-analyses to compare experimental conditions (e.g., pH, temperature). Use statistical tools like sensitivity analysis to identify variables causing divergence (e.g., assay type influencing IC50 values) .

- Publish negative results to clarify contexts where this compound underperforms, enhancing transparency .

Q. What methodologies are optimal for assessing this compound’s cross-disciplinary applications (e.g., neuroprotection vs. oncology)?

- Adopt mixed-methods approaches :

- Quantitative : Dose-response curves and high-throughput screening for efficacy .

- Qualitative : Interviews with domain experts to identify understudied pathways .

Q. How can I ensure ethical compliance and data integrity in this compound trials involving human-derived samples?

- Follow IRB guidelines for sample sourcing (e.g., informed consent for primary cell lines). Disclose conflicts of interest and funding sources .

- Use version-controlled data repositories (e.g., Zenodo) to share raw datasets and analysis pipelines, enabling independent verification .

Q. Data Analysis and Reporting

Table 1: Example Data Structure for this compound Dose-Response Analysis

| Dose (µM) | Response (%) | SEM | N | Model Fit (R²) |

|---|---|---|---|---|

| 0.1 | 12.3 | ±1.2 | 10 | 0.94 |

| 1.0 | 48.7 | ±3.1 | 10 | 0.89 |

| 10.0 | 82.5 | ±2.8 | 10 | 0.91 |

Q. How do I address this compound’s instability in aqueous solutions during long-term studies?

- Optimize storage conditions (e.g., lyophilization, inert atmospheres) and validate stability via accelerated aging tests .

- Report degradation byproducts using LC-MS and compare to regulatory standards (e.g., ICH guidelines) .

属性

CAS 编号 |

1092788-09-4 |

|---|---|

分子式 |

C18H19N7OS |

分子量 |

381.5 g/mol |

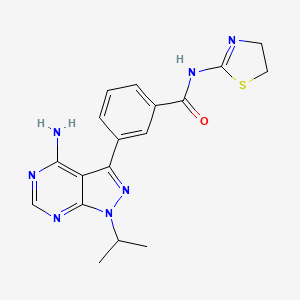

IUPAC 名称 |

3-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C18H19N7OS/c1-10(2)25-16-13(15(19)21-9-22-16)14(24-25)11-4-3-5-12(8-11)17(26)23-18-20-6-7-27-18/h3-5,8-10H,6-7H2,1-2H3,(H2,19,21,22)(H,20,23,26) |

InChI 键 |

WGYPOAXANMFHMT-UHFFFAOYSA-N |

SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)C(=O)NC4=NCCS4)N |

规范 SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)C(=O)NC4=NCCS4)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PP30; PP-30; PP 30; |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。